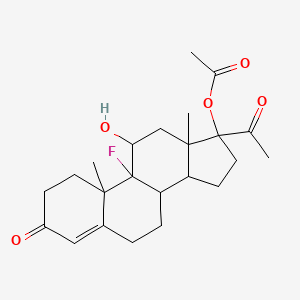
9-Fluoro-11-hydroxy-3,20-dioxopregn-4-en-17-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flurogestone acetate, also known as flugestone acetate or fluorogesterone acetate, is a synthetic progestin medication primarily used in veterinary medicine. It is a derivative of progesterone and is utilized to synchronize estrus in ewes and goats. The compound was first synthesized by G.D. Searle & Company in 1959 .
Preparation Methods
Flurogestone acetate is synthesized using 9α-fluorohydrocortisone as a starting material. The process involves dissolving the raw material in an organic solvent and reacting it with acyl chloride in the presence of an acid . This method is efficient and cost-effective, making it suitable for industrial production.
Chemical Reactions Analysis
Flurogestone acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Common reagents used in substitution reactions include halogens and other nucleophiles.
Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding alcohol
Scientific Research Applications
Flurogestone acetate has several scientific research applications:
Veterinary Medicine: It is used to control and synchronize the reproductive cycles of sheep and goats.
Immunoassays: Highly selective and sensitive immunoassays have been developed for the detection of flurogestone acetate in biological samples.
Pharmaceutical Research:
Mechanism of Action
Flurogestone acetate exerts its effects by binding to progesterone receptors in target tissues. This binding alters the transcription of specific genes, leading to changes in protein synthesis and cellular function. The compound mimics the action of natural progesterone, regulating the reproductive cycle and maintaining pregnancy in animals .
Comparison with Similar Compounds
Flurogestone acetate is compared with other progestins such as medroxyprogesterone acetate and norethisterone acetate. While all these compounds are used for similar purposes, flurogestone acetate is unique due to its specific molecular structure, which includes a fluorine atom at the 9α position. This modification enhances its progestational activity and makes it more effective in synchronizing estrus .
Similar Compounds
- Medroxyprogesterone acetate
- Norethisterone acetate
- Progesterone derivatives
Properties
IUPAC Name |
(17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FO5/c1-13(25)22(29-14(2)26)10-8-17-18-6-5-15-11-16(27)7-9-20(15,3)23(18,24)19(28)12-21(17,22)4/h11,17-19,28H,5-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQQZJHNUVDHKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859740 |
Source


|
| Record name | 9-Fluoro-11-hydroxy-3,20-dioxopregn-4-en-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














